8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1697990-58-1
Cat. No.: VC5255810
Molecular Formula: C10H12FN
Molecular Weight: 165.211
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1697990-58-1 |
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Molecular Formula | C10H12FN |
Molecular Weight | 165.211 |
IUPAC Name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |
Standard InChI Key | OWMOECWLUAEXIM-UHFFFAOYSA-N |
SMILES | CC1=C2CCNCC2=C(C=C1)F |
Introduction
Synthetic Strategies for 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Directed ortho-Lithiation and Cyclization
A widely used method for synthesizing 8-fluorinated isoquinolines involves directed ortho-lithiation of aryl ethylamine derivatives. For instance, Schlosser and coworkers demonstrated that lithiation of 2-(3-fluorophenyl)ethylamine pivaloylamide at −78°C in THF, followed by formylation and acid-catalyzed cyclization, yields 8-fluoro-3,4-dihydroisoquinoline . To introduce a methyl group at position 5, the starting aryl ethylamine would require a pre-existing methyl substituent at the meta position relative to the ethylamine side chain.
Proposed Route:
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Starting Material: 2-(3-Fluoro-5-methylphenyl)ethylamine.
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Acylation: Protection of the amine with pivaloyl chloride.
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Lithiation: Directed ortho-metalation using a strong base (e.g., LDA) at low temperatures.
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Formylation: Quenching with DMF to install an aldehyde group.
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Cyclization: Acid-mediated cyclization to form 8-fluoro-5-methyl-3,4-dihydroisoquinoline.
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Reduction: Sodium borohydride reduction of the C=N bond to yield the tetrahydroisoquinoline .
Nucleophilic Aromatic Substitution
Physicochemical and Spectroscopic Properties
While experimental data for 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline are absent, analogous compounds provide benchmarks:
Key Predictions:
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The methyl group at C5 would deshield adjacent protons, causing upfield shifts in ¹H NMR.
Functionalization and Derivative Synthesis
Alkylation and Reduction
Methylation of the tetrahydroisoquinoline nitrogen (e.g., using methyl iodide) generates N-alkylated derivatives, which can influence lipophilicity and bioavailability . For example, 8-fluoro-2-methyl-THIQ (32) was synthesized via quaternization followed by borohydride reduction . Similar strategies could yield N-substituted 5-methyl analogs.
Asymmetric Hydrogenation
Chiral THIQs are accessible via asymmetric hydrogenation of fluorinated isoquinolinium salts. The Zhou group demonstrated that 4-fluoroisoquinolinium salts undergo hydrogenation with up to 99% ee using Ir catalysts . Applying this method to 8-fluoro-5-methylisoquinolinium salts could yield enantiopure THIQs.
Research Gaps and Future Directions
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Synthetic Challenges: No reported synthesis of 8-fluoro-5-methyl-THIQ; routes via Pomeranz-Fritsch cyclization or cross-coupling need validation.
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Biological Screening: In vitro assays against neurotransmitter transporters or ion channels are warranted.
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Computational Studies: DFT calculations to predict binding modes in biological targets.
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